1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate
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Overview
Description
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate: is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate typically involves multiple steps:
Preparation of 4,4,5,5,5-pentafluoropentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of cesium carbonate and triisopropylsilane at elevated temperatures.
Formation of 4,4,5,5,5-pentafluoropentyl methanesulfonate: The pentafluoropentanol is then converted to its methanesulfonate ester using methanesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluoropentyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
Comparison with Similar Compounds
4,4,5,5,5-pentafluoropentanol: An intermediate in the synthesis of the target compound.
4,4,5,5,5-pentafluoropentyl methanesulfonate: Another intermediate used in the synthesis.
9-bromononyl 4,4,5,5,5-pentafluoropentyl sulfide: A related compound used in the synthesis of anti-cancer agents.
Uniqueness: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate is unique due to the combination of a fluorinated pentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
296881-45-3 |
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Molecular Formula |
C16H13F5O4 |
Molecular Weight |
364.26 g/mol |
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13F5O4/c1-2-9-24-13(22)11-6-3-4-7-12(11)14(23)25-10-5-8-15(17,18)16(19,20)21/h1,3-4,6-7H,5,8-10H2 |
InChI Key |
QYLHJOPBSXVKPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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